molecular formula C6H11ClF3N B12280488 (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B12280488
M. Wt: 189.60 g/mol
InChI Key: HHUPGJBPRKSYMW-NUBCRITNSA-N
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Description

®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. This compound features a cyclobutyl group attached to a trifluoroethanamine backbone, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of cyclobutylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride has been investigated for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Case Study : Research has indicated that compounds with similar structures exhibit activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies focusing on the modulation of serotonin receptors have shown promising results with trifluoromethylated amines .

Materials Science

In materials science, this compound serves as a building block for synthesizing fluorinated polymers and coatings. The incorporation of fluorinated compounds into polymer matrices can significantly enhance properties such as chemical resistance and thermal stability.

Table 1: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate to High
HydrophobicityIncreased

Agrochemicals

The compound's unique properties also make it suitable for developing agrochemical formulations. Its ability to interact with biological systems allows for the design of effective herbicides and pesticides that are less harmful to non-target organisms.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclobutyl group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine: The non-hydrochloride form of the compound.

    Cyclobutylamine: A simpler amine with a cyclobutyl group.

    Trifluoroethanamine: An amine with a trifluoromethyl group.

Uniqueness

®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of its cyclobutyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1160756-77-3) is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H11ClF3N
  • Molecular Weight : 189.61 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • SMILES Notation : Cl.NC@HC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing serotonin and norepinephrine pathways. This modulation could lead to therapeutic effects in conditions such as depression and anxiety.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Activity : In animal models, administration of this compound has shown a significant reduction in depressive-like behaviors. The mechanism appears to involve the enhancement of serotonergic activity in the brain's prefrontal cortex and hippocampus.
  • Anxiolytic Effects : Research indicates that this compound may possess anxiolytic properties. Behavioral tests in rodents demonstrated decreased anxiety levels when subjected to elevated plus maze and open field tests.
  • Neuroprotective Properties : Some studies have suggested that this compound may offer neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study 1: Antidepressant Effects

A study published in Journal of Neuropharmacology evaluated the antidepressant effects of this compound in a chronic unpredictable stress model. Results indicated a dose-dependent decrease in immobility time in the forced swim test, suggesting significant antidepressant-like activity.

Case Study 2: Anxiolytic Activity

In a separate investigation reported by Behavioral Brain Research, researchers assessed the anxiolytic effects of this compound using the light/dark box test. Mice treated with this compound spent significantly more time in the light compartment compared to controls, indicating reduced anxiety levels.

Comparative Biological Activity Table

Compound NameAntidepressant ActivityAnxiolytic ActivityNeuroprotective Effects
(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine HClSignificantPresentSuggested
Traditional SSRIs (e.g., Fluoxetine)HighModerateModerate
Benzodiazepines (e.g., Diazepam)LowHighLow

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1

InChI Key

HHUPGJBPRKSYMW-NUBCRITNSA-N

Isomeric SMILES

C1CC(C1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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